2-(3-Acetylaminophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3-Acetylaminophenyl)-4-fluorobenzoic acid is an organic compound that features both an acetylaminophenyl group and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylaminophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenyl-4-fluorobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylaminophenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(3-Acetylaminophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Acetylaminophenyl)-4-fluorobenzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The acetylaminophenyl group can participate in hydrogen bonding and other interactions with biological targets, while the fluorobenzoic acid moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
2-(3-Aminophenyl)-4-fluorobenzoic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
2-(3-Acetylaminophenyl)-4-chlorobenzoic acid: Substitution of fluorine with chlorine can alter the compound’s properties, such as its electronic effects and reactivity.
2-(3-Acetylaminophenyl)-4-methylbenzoic acid: The presence of a methyl group instead of fluorine can influence the compound’s hydrophobicity and interaction with biological targets.
Uniqueness: 2-(3-Acetylaminophenyl)-4-fluorobenzoic acid is unique due to the presence of both an acetylaminophenyl group and a fluorobenzoic acid moiety. This combination imparts specific chemical and biological properties that can be advantageous in various applications.
Properties
IUPAC Name |
2-(3-acetamidophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)14-8-11(16)5-6-13(14)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYGLHXRIYMBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690612 |
Source
|
Record name | 3'-Acetamido-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-71-9 |
Source
|
Record name | 3'-Acetamido-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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